molecular formula C14H18N2O3 B6500650 2-methoxy-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]acetamide CAS No. 955218-63-0

2-methoxy-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]acetamide

Cat. No.: B6500650
CAS No.: 955218-63-0
M. Wt: 262.30 g/mol
InChI Key: HESSETMAOGLQEP-UHFFFAOYSA-N
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Description

2-methoxy-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]acetamide is a complex organic compound with a unique structure that includes a methoxy group, a phenyl group, and a pyrrolidinone ring

Mechanism of Action

The mechanism of action would depend on the specific biological target of this compound. Pyrrolidine derivatives have been found to interact with a variety of biological targets, influencing processes such as neurotransmitter modulation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]acetamide typically involves the reaction of N-methoxyacetamide with a suitable pyrrolidinone derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as potassium tert-butoxide, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield alcohol or amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-methoxy-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]acetamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • N-methoxy-2-phenylacetamide
  • N-hydroxy-2-phenylacetamide
  • N-methoxy-1,6-dihydropyridine-2,5-dione

Uniqueness

2-methoxy-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]acetamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its methoxy group enhances its solubility and reactivity, while the pyrrolidinone ring contributes to its stability and potential biological activity .

Properties

IUPAC Name

2-methoxy-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3/c1-19-10-13(17)15-8-11-7-14(18)16(9-11)12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HESSETMAOGLQEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)NCC1CC(=O)N(C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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